molecular formula C15H14Cl2N4OS B3872804 N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide

N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide

Cat. No.: B3872804
M. Wt: 369.3 g/mol
InChI Key: YWTLXIOMTMJVCH-CNHKJKLMSA-N
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Description

N'-[(E)-(2,6-Dichlorophenyl)methylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide is a hydrazide derivative featuring a 2,6-dichlorophenyl substituent on the hydrazone moiety and a 4,6-dimethylpyrimidin-2-ylsulfanyl group on the acetohydrazide backbone.

Properties

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N4OS/c1-9-6-10(2)20-15(19-9)23-8-14(22)21-18-7-11-12(16)4-3-5-13(11)17/h3-7H,8H2,1-2H3,(H,21,22)/b18-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTLXIOMTMJVCH-CNHKJKLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NN=CC2=C(C=CC=C2Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)SCC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide typically involves the condensation of 2,6-dichlorobenzaldehyde with 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted derivatives at the dichlorophenyl group.

Scientific Research Applications

N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Investigated for its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or proteins essential for cell survival, leading to cell death. The compound’s ability to form reactive intermediates, such as free radicals, may also contribute to its biological activity. The exact molecular pathways involved are still under investigation, but it is believed to target pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound belongs to a broader class of acetohydrazide derivatives characterized by a hydrazone linkage (-NH-N=CH-) and variable aryl/heteroaryl substituents. Below is a detailed comparison with structurally similar compounds:

Table 1: Structural and Functional Group Comparisons

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound: N'-[(E)-(2,6-Dichlorophenyl)methylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide 2,6-Dichlorophenyl; 4,6-dimethylpyrimidin-2-ylsulfanyl C₁₅H₁₃Cl₂N₅S 398.32 Electron-withdrawing Cl groups; sulfur-linked pyrimidine enhances lipophilicity.
2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N′-[(E)-(4-ethylphenyl)methylene]acetohydrazide 4-Ethylphenyl C₁₇H₂₀N₄OS 340.43 Ethyl group increases hydrophobicity; potential for altered metabolic stability.
2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N′-[(E)-(4-methylphenyl)methylene]acetohydrazide 4-Methylphenyl C₁₆H₁₈N₄OS 326.40 Methyl substituent may improve solubility compared to ethyl/dichloro analogs.
2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N′-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide 3-Nitrophenyl ethylidene C₁₆H₁₇N₅O₃S 359.40 Nitro group introduces strong electron-withdrawing effects; may affect reactivity.
2-[2-(2,6-Dichloroanilino)phenyl]-N’-[(4-chlorophenyl)methylidene]acetohydrazide 2,6-Dichloroanilino core; 4-chlorophenyl C₂₁H₁₆Cl₃N₃O 432.73 Diclofenac-derived; dual chloro-substitution enhances anti-inflammatory activity.

Physical Properties

  • Melting Points : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) exhibit higher melting points due to increased intermolecular forces. For instance, the 3-nitro analog () has a higher predicted melting point than methyl/ethyl-substituted analogs .
  • Solubility : Chlorine and pyrimidine groups reduce aqueous solubility but enhance lipid membrane permeability, as seen in diclofenac hydrazones .

Spectroscopic Data

  • 1H-NMR : The hydrazone proton (-N=CH-) resonates at δ 8.2–8.6 ppm in DMSO-d₆, consistent across analogs .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 347 for a dichloro analog) confirm molecular stability .

Biological Activity

N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR), supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a hydrazide functional group attached to a dichlorophenyl and a pyrimidine moiety. Its molecular formula is C14H14Cl2N4OS, with a molecular weight of 357.25 g/mol. The presence of the dichlorophenyl group is significant for its biological activity, as halogenated compounds often exhibit enhanced potency in various biological assays.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar hydrazide derivatives. For instance, compounds with structural similarities have shown significant cytotoxicity against various cancer cell lines, including:

CompoundCell Line TestedIC50 (µM)Reference
Compound AMCF-7 (breast carcinoma)10.28
Compound BHepG2 (liver carcinoma)8.107
This compoundTBDTBDCurrent Study

The specific cytotoxicity of this compound against established cancer cell lines remains to be fully characterized.

The mechanism through which this compound exerts its biological effects is likely multifaceted. Similar compounds have demonstrated the ability to induce apoptosis via the activation of caspases and inhibition of key signaling pathways such as ERK1/2. These pathways are crucial for cell proliferation and survival.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenyl ring and the incorporation of electron-withdrawing groups can significantly enhance biological activity. For instance:

  • Dichloro Substitution : Enhances lipophilicity and improves binding affinity to target proteins.
  • Pyrimidine Moiety : Contributes to favorable interactions with biological targets due to its ability to participate in hydrogen bonding.

Case Studies

  • Cytotoxicity Against MCF-7 Cells :
    • A study reported that derivatives similar to this compound exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin .
  • Inhibition of Protein Kinases :
    • Compounds with similar structures have been shown to inhibit protein kinases involved in cancer progression, suggesting that this compound may also act through this mechanism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.